molecular formula C9H10ClN B1322379 Phenyl-prop-2-ynyl-amine hydrochloride CAS No. 18158-70-8

Phenyl-prop-2-ynyl-amine hydrochloride

Cat. No. B1322379
CAS RN: 18158-70-8
M. Wt: 167.63 g/mol
InChI Key: IEXNFUJUOVJANQ-UHFFFAOYSA-N
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Description

Phenyl-prop-2-ynyl-amine hydrochloride is a chemical compound that is part of a broader class of organic molecules containing an amine group attached to a phenyl ring with a prop-2-ynyl substituent. This structure is of interest due to its potential applications in various chemical reactions and its role in the synthesis of more complex molecules. The compound's relevance is highlighted by its structural similarity to other compounds discussed in the literature, such as the tertiary amine with N-5-nitrofurfuryl and N-prop-2-ynyl moieties , and its potential for forming hydrogen bonds and van der Waals interactions .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions such as dehydrative condensation , reductive amination , and amidation reactions . For instance, the dehydrative condensation between carboxylic acids and amines can be catalyzed by boronic acids, which may be relevant for the synthesis of compounds similar to phenyl-prop-2-ynyl-amine hydrochloride . Reductive amination, as seen in the synthesis of methamphetamine impurities, is another method that could potentially be applied to the synthesis of phenyl-prop-2-ynyl-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of phenyl-prop-2-ynyl-amine hydrochloride can be inferred to have significant interactions based on van der Waals forces, as seen in related compounds . The presence of a phenyl ring and an alkynyl group suggests potential for varied electronic interactions and steric effects, which can influence the molecule's reactivity and physical properties. The crystal structure of similar compounds, such as 4-(phenyldiazenyl)naphthalen-1-amine and its hydrochloride, provides insights into how the molecular electronic structure can be affected by the crystal environment .

Chemical Reactions Analysis

Compounds with phenyl and amine groups participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes, influencing the solubility and fluorescence properties of the resulting complexes . They can also be involved in chemoselective alkene hydrocarboxylation reactions when part of palladium(II) complexes . The reactivity of the prop-2-ynyl group in phenyl-prop-2-ynyl-amine hydrochloride could be explored in similar contexts, potentially leading to the formation of novel complexes or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl-prop-2-ynyl-amine hydrochloride can be deduced from related compounds. For instance, the presence of a phenyl ring and an amine group can contribute to the compound's fluorescent properties, as seen in the case of pyrazol-5-amine derivatives . The solubility and phase behavior of such compounds can be complex, with some exhibiting supercooling and phase transitions . The prop-2-ynyl group may also contribute to the compound's reactivity and stability, as it can act as a hydrogen-bond donor, although it may not always participate in hydrogen-bond formation .

Scientific Research Applications

Synthesis and Chemical Applications

  • Phenyl-prop-2-ynyl-amine hydrochloride has been utilized in the synthesis of mixed secondary and tertiary amines, indicating its practical interest in organic chemistry. Some prop-2-ynyl amines are employed in cancer therapy (Chukhajian et al., 2020).
  • The compound also finds applications in the synthesis of novel materials, such as the modification of poly vinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including prop-2-ynyl amines. These modifications enhance the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Biochemical Research and Drug Development

  • Prop-2-ynyl amines have been utilized in the synthesis of monoamine oxidase inhibitors, which are critical in treating various psychiatric and neurological disorders. Compounds synthesized from benzylidene-prop-2-ynyl-amines showed promising inhibitory potency and selectivity (Jia et al., 2010).
  • The compound has also been involved in the development of biodegradable polymers with excellent cell penetration and gene delivery properties, suggesting its potential in gene therapy and drug delivery systems (Zhang et al., 2012).

Material Science and Engineering

  • In the field of material science, prop-2-ynyl amines have been utilized in the functionalization of polyesters through thiol-yne chemistry, leading to the design of degradable, cell-penetrating, and gene delivery dual-functional agents. This indicates the compound's utility in creating advanced materials for biomedical applications (Zhang et al., 2012).

Safety And Hazards

Phenyl-prop-2-ynyl-amine hydrochloride should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

N-prop-2-ynylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNFUJUOVJANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625473
Record name N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-prop-2-ynyl-amine hydrochloride

CAS RN

18158-70-8
Record name N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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